molecular formula C13H10O2 B149813 (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol CAS No. 61642-89-5

(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol

Cat. No. B149813
CAS RN: 61642-89-5
M. Wt: 198.22 g/mol
InChI Key: JPWHLNBWBPJJJN-PDTNFJSOSA-N
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Description

(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol, also known as FDN, is a polyene compound that has been studied for its potential applications in the field of science. FDN has been found to possess a wide range of properties, such as anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. The compound is also known to possess multiple biological activities, including the ability to inhibit the growth of certain bacteria and fungi. FDN is a promising compound that has been studied extensively in recent years due to its potential applications in the medical and scientific fields.

Scientific Research Applications

Polyacetylenic Alcohols from Campanulaceae Plant Family

  • Research Focus : Exploration of polyacetylenes in the Campanulaceae plant family.
  • Findings : From Campanula glomerata L., compounds including 9-(tetrahydropyran-2-yl)-non-trans-8-ene-4,6-diyn-1-ol were isolated, closely related to the compound of interest (Bentley, Jenkins, Jones, & Thaller, 1969).

Reduction of Furan Derivatives

  • Research Focus : Investigating the reduction of furan derivatives.
  • Findings : Reduction of furan derivatives like 1-(furan-2'-yl)nonan-1-ol in the presence of lithium and ammonia under varying conditions (Massy-Westropp & Warren, 1984).

Synthesis of Furan-Based Compounds

  • Research Focus : Synthesizing furan-based compounds and studying their reactions.
  • Findings : Synthesis of compounds like 3-trimethylsilyloxy-1-(furan-3-yl)butadiene and their reactions with dienophiles, closely related to the target compound (Mironov, Bagryanskaya, & Shults, 2016).

Study of Codonopsis pilosula

  • Research Focus : Chemical constituents of Codonopsis pilosula.
  • Findings : Isolation of compounds like 9-(tetrahydropyran-2-yl)-nona-trans,trans-2,8-diene-4,6-diyn-1-ol from Codonopsis pilosula (Feng et al., 2017).

Antiplasmodial and Antiviral Activities

  • Research Focus : Biological activities of 2-substituted furans.
  • Findings : Compounds like 19-(2-furyl)nonadeca-5,7-diynoic acid showed antiplasmodial and antiviral activity, suggesting potential biological applications of related compounds (Kanokmedhakul et al., 2006).

Sensory Analyses in Carrots

  • Research Focus : Influence of compounds on the bitter off-taste of carrots.
  • Findings : Bisacetylenic oxylipins contribute to the off-taste in carrots, providing insights into the sensory impact of related compounds (Czepa & Hofmann, 2004).

properties

IUPAC Name

(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13/h5-10,12,14H,11H2/b7-5+,9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWHLNBWBPJJJN-PDTNFJSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC#CC#CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C#CC#C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434134
Record name (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61642-89-5
Record name (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Reactant of Route 2
(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Reactant of Route 3
(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Reactant of Route 4
(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Reactant of Route 5
(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Reactant of Route 6
(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol

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